Myrtillin

描述

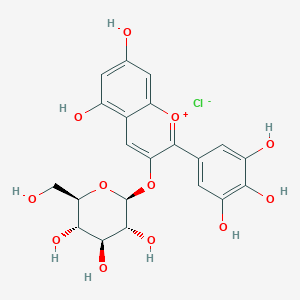

飞燕草素3-O-葡萄糖苷,也称为Myrtillin ,是一种花青素,属于存在于多种植物中的类黄酮色素。它赋予许多水果和花朵红色、紫色和蓝色的颜色。 飞燕草素3-O-葡萄糖苷最常见于黑豆、黑醋栗、蓝莓、越橘、越橘叶和各种桃金娘属植物 . 它也存在于酵母和燕麦片中 .

准备方法

合成路线和反应条件

飞燕草素3-O-葡萄糖苷可以通过黑醋栗花青素的酶促酰化合成。 此过程涉及使用酶将酰基转移到花青素分子上,从而增强其稳定性和亲脂性 . 反应条件通常包括控制温度和 pH 值以优化酶活性。

工业生产方法

工业上生产飞燕草素3-O-葡萄糖苷的方法是,从黑醋栗和蓝莓等天然来源中提取。 提取过程包括浸渍、过滤以及使用高效液相色谱 (HPLC) 和质谱 (MS) 进行定性和定量分析的纯化步骤 .

化学反应分析

反应类型

飞燕草素3-O-葡萄糖苷会发生各种化学反应,包括氧化、还原和取代。 它可以在红酒成熟过程中与鞣花酸单宁发生反应,形成新的色素 .

常见试剂和条件

在飞燕草素3-O-葡萄糖苷反应中常用的试剂包括对香豆酰辅酶A,它在花青素 3-O-葡萄糖苷 6''-O-羟基肉桂酰基转移酶存在下与飞燕草素3-O-葡萄糖苷发生反应 . 反应条件通常涉及中等酸性的 pH 值 (4 < pH < 6),以促进不同色素形式的形成 .

主要产物

飞燕草素3-O-葡萄糖苷反应形成的主要产物包括飞燕草素 3-(6-对香豆酰)葡萄糖苷和葡萄酒陈酿过程中形成的各种杂交色素 .

科学研究应用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of myrtillin, particularly in relation to prion diseases and other neurodegenerative conditions.

- Anti-Prion Activity : this compound has demonstrated significant anti-prion effects. In a study involving murine neuroblastoma cells, this compound treatment led to a reduction in pathogenic prion protein aggregates and inhibited the formation of new aggregates. Specifically, this compound was shown to reduce reactive oxygen species (ROS) levels and activate the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

- Case Study : In experiments with N2a22L cells, this compound not only reduced PrP^Sc accumulation but also completely inhibited the formation of PrP^Sc fibrils at concentrations as low as 2.5 µM . This suggests potential therapeutic roles for this compound in managing prion diseases like Creutzfeldt–Jakob disease.

Antioxidant Properties

This compound exhibits strong antioxidant capabilities, which are beneficial for various health applications:

- Mechanism of Action : By reducing oxidative stress markers, this compound can protect cells from damage caused by free radicals. This property is particularly relevant in aging and degenerative diseases .

- Research Findings : Studies have indicated that this compound can prolong lifespan and enhance stress tolerance in model organisms like Caenorhabditis elegans, suggesting its potential as a dietary supplement for promoting longevity .

Eye Health

This compound has been studied for its effects on eye health:

- Visual Function Improvement : Research indicates that this compound may enhance night vision and microcirculation within the eye, potentially benefiting conditions like diabetic retinopathy .

- Clinical Implications : These properties make this compound a candidate for nutraceutical formulations aimed at improving ocular health.

Food Industry Applications

This compound's vibrant color and antioxidant properties make it valuable in the food industry:

- Natural Colorant : As a natural pigment, this compound can be used in food products as an alternative to synthetic dyes. Its stability under various processing conditions enhances its applicability .

- Preservative Qualities : The antioxidant properties of this compound also contribute to food preservation by preventing oxidative spoilage.

Potential in Cancer Therapy

Emerging research suggests that this compound may play a role in cancer prevention and therapy:

- Mechanistic Insights : this compound's ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation is being investigated as a potential strategy for cancer treatment .

- Case Studies : Preliminary studies have indicated that dietary intake of anthocyanins like this compound may correlate with reduced cancer risk, although further research is needed to establish definitive links.

Hepatoprotective Effects

This compound has shown promise in protecting liver health:

- Research Evidence : In vitro studies have indicated that this compound can mitigate liver cell damage induced by toxic substances, suggesting its potential use as a hepatoprotective agent .

Summary Table of this compound Applications

作用机制

飞燕草素3-O-葡萄糖苷通过各种分子靶点和通路发挥作用。 它与雌激素受体结合,表现出植物雌激素活性 . 它还抑制表皮生长因子受体 (EGFR),IC50 为 2.37 µM . 此外,飞燕草素3-O-葡萄糖苷的抗氧化特性归因于其清除自由基和抑制氧化应激的能力 .

相似化合物的比较

飞燕草素3-O-葡萄糖苷类似于其他花青素,如花青素和飞红素。 它因其独特的糖基化模式而独一无二,这影响了它的颜色特性和稳定性 . 其他类似化合物包括飞燕草素和金盏菊素,它们也促成了植物的色素沉着 .

结论

飞燕草素3-O-葡萄糖苷是一种用途广泛的化合物,在各个领域都有重要的应用。其独特的化学性质和生物活性使其成为科学研究和工业应用中一个宝贵的学习对象。

生物活性

Myrtillin, a natural anthocyanin glycoside derived from the bilberry (Vaccinium myrtillus), has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, diabetes management, and antioxidant properties. This article explores the various biological activities of this compound, supported by case studies and detailed research findings.

This compound is characterized by its unique structure as a C-glucoside of the anthocyanin delphinidin. It exhibits a vibrant blue to purple color, which is indicative of its role as a pigment in plants. The compound can undergo hydrolysis and oxidation, affecting its stability and biological activity under different environmental conditions.

1. Neuroprotective Effects

Recent studies have highlighted this compound's potential as a neuroprotective agent, particularly against prion diseases. Research indicates that this compound exhibits significant anti-prion activity by reducing reactive oxygen species (ROS) levels and inhibiting the aggregation of pathogenic prion proteins (PrP^Sc) in neuronal cell lines.

- Key Findings:

- This compound reduced ROS production in N2a22L cells, demonstrating its antioxidant capabilities .

- It activated the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant genes such as GCLM and HMOX1 .

- In vitro studies showed that this compound inhibited the formation of PrP^Sc fibrils in cerebrospinal fluid samples from patients with Creutzfeldt–Jakob disease (CJD) at concentrations as low as 2.5 μM .

| Study | Concentration | Effect |

|---|---|---|

| N2a22L Cell Line | 10 μM | Reduced PrP^Sc aggregates |

| CJD Patient CSF | 5 μM | Inhibition of fibril formation |

| N2a22L Cell Line | 250 μM | No cytotoxicity observed |

2. Antidiabetic Properties

Historically, this compound has been used in traditional medicine for its antidiabetic effects. Clinical trials have shown that extracts from Vaccinium myrtillus can significantly lower blood glucose levels.

- Case Study:

| Trial Type | Subject Count | Blood Glucose Reduction |

|---|---|---|

| Dog Study | 6 dogs | Up to 50% |

| Human Trials | Varies | Insulin reduction in 7 of 12 patients |

3. Antioxidant Activity

The antioxidant properties of this compound are well-documented, contributing to its potential health benefits. This compound's ability to scavenge free radicals and reduce oxidative stress has implications for various chronic diseases.

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028800 | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-38-3, 26984-07-6 | |

| Record name | Delphinidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。